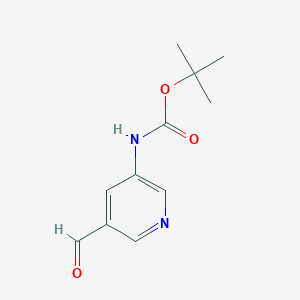

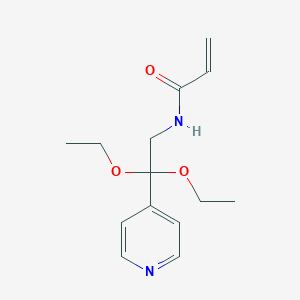

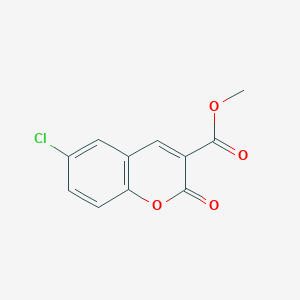

(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Singlet Oxygen Reactions and Pyrrole Precursors

Research has demonstrated the utility of tert-butyl ester derivatives in synthesizing pyrrole precursors through singlet oxygen reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, yielding peroxidic intermediates that couple with various nucleophiles. This process facilitates the synthesis of 5-substituted pyrroles, serving as precursors to prodigiosin, including A-ring substituted analogues. Such reactions underscore the compound's significance in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science Wasserman et al., 2004.

Heterocyclic β-Amino Acids Synthesis

The synthesis of heterocyclic β-amino acids demonstrates another application, where derivatives similar to "(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester" are used. A study highlighted a convenient preparation of β-amino-5-pyrimidinepropanoic ester through the Heck coupling and Michael addition reactions. These reactions sequences emphasize the compound's role in peptide and peptidomimic synthesis, indicating its importance in developing therapeutic agents and studying biological processes Bovy & Rico, 1993.

Crystallographic Studies

Structural analysis and crystallographic studies of carbamic acid tert-butyl ester derivatives provide insights into molecular conformations and interactions, crucial for designing compounds with desired properties. For example, the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester revealed non-planar molecular conformations and highlighted the importance of intermolecular hydrogen bonding and π–π stacking interactions. These findings are vital for the rational design of molecules for pharmaceutical applications and material science Kant et al., 2015.

Pyrrole Carboxylic Acid Esters Preparation

The synthesis of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters showcases the versatility of tert-butyl ester derivatives in introducing functional groups to pyrroles. This method allows the preparation of SF5-substituted pyrrole carboxylic acid esters, demonstrating the compound's utility in developing novel materials and bioactive molecules with unique properties Dolbier & Zheng, 2009.

Continuous Flow Synthesis

The development of continuous flow synthesis methods for pyrrole-3-carboxylic acid derivatives from tert-butyl esters highlights the compound's role in modern synthetic methodologies. This approach allows the efficient synthesis of complex molecules, demonstrating the compound's importance in pharmaceutical manufacturing and chemical research Herath & Cosford, 2010.

Propriétés

IUPAC Name |

tert-butyl N-(5-formylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-7H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDQFBOFYIYCLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)

![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)

![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)

![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)

![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)